molecular formula C12H13N3O2 B12996241 6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid

6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid

Cat. No.: B12996241
M. Wt: 231.25 g/mol
InChI Key: BXJYPJCEJSXZMO-UHFFFAOYSA-N
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Description

6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. This compound features a unique pyrazoloquinoline core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Povarov reaction, a multicomponent reaction that combines an aldehyde, an amine, and an alkene to form the tetrahydroquinoline core . This reaction is typically carried out under acidic conditions and can be optimized for high yields and purity.

Another approach involves the Pictet-Spengler and Bischler-Napieralski cyclization methods, which are used to construct the pyrazoloquinoline scaffold from indazole ethanamines . These methods offer complementary routes to the desired compound, each with its own advantages and limitations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid stands out due to its unique tetrahydroquinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a valuable compound in the development of targeted cancer therapies.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-methyl-3,7,8,9-tetrahydropyrazolo[4,3-f]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-15-6-2-3-7-9(15)5-4-8-10(7)11(12(16)17)14-13-8/h4-5H,2-3,6H2,1H3,(H,13,14)(H,16,17)

InChI Key

BXJYPJCEJSXZMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC3=C2C(=NN3)C(=O)O

Origin of Product

United States

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